molecular formula C8H11IN2O B1384592 5-Iodo-6-(2-methylpropyl)-3,4-dihydropyrimidin-4-one CAS No. 1514061-21-2

5-Iodo-6-(2-methylpropyl)-3,4-dihydropyrimidin-4-one

Cat. No.: B1384592
CAS No.: 1514061-21-2
M. Wt: 278.09 g/mol
InChI Key: VIFQJUUQBTYHDW-UHFFFAOYSA-N
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Description

5-Iodo-6-(2-methylpropyl)-3,4-dihydropyrimidin-4-one is a heterocyclic compound that belongs to the class of pyrimidines. Pyrimidines are aromatic organic compounds similar to pyridines and are known for their significant role in biological systems, particularly in nucleic acids. This compound is characterized by the presence of an iodine atom at the 5th position, a 2-methylpropyl group at the 6th position, and a dihydropyrimidin-4-one core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-6-(2-methylpropyl)-3,4-dihydropyrimidin-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate pyrimidine precursor.

    Alkylation: The 2-methylpropyl group is introduced at the 6th position through an alkylation reaction using an appropriate alkyl halide, such as 2-methylpropyl bromide, in the presence of a base like potassium carbonate.

    Cyclization: The final step involves the cyclization of the intermediate to form the dihydropyrimidin-4-one core structure. This can be achieved using a suitable cyclizing agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-6-(2-methylpropyl)-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 5th position can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the dihydropyrimidin-4-one core.

    Cyclization and Ring-Opening: The dihydropyrimidin-4-one core can participate in cyclization and ring-opening reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiourea. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be obtained.

    Oxidation Products: Oxidation can lead to the formation of pyrimidin-4-one derivatives.

    Reduction Products: Reduction can yield dihydropyrimidine derivatives with altered oxidation states.

Scientific Research Applications

5-Iodo-6-(2-methylpropyl)-3,4-dihydropyrimidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Iodo-6-(2-methylpropyl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The presence of the iodine atom and the 2-methylpropyl group influences its binding affinity and specificity. The dihydropyrimidin-4-one core plays a crucial role in its biological activity by interacting with nucleic acids and proteins.

Comparison with Similar Compounds

Similar Compounds

    5-Iodo-6-methyl-2-(2-methylpropyl)pyrimidin-4-amine: This compound has a similar structure but with an amine group instead of the dihydropyrimidin-4-one core.

    4-Chloro-5-iodo-6-(2-methylpropyl)pyrimidine: This compound has a chlorine atom at the 4th position instead of the dihydropyrimidin-4-one core.

Uniqueness

5-Iodo-6-(2-methylpropyl)-3,4-dihydropyrimidin-4-one is unique due to its specific substitution pattern and the presence of the dihydropyrimidin-4-one core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-iodo-4-(2-methylpropyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11IN2O/c1-5(2)3-6-7(9)8(12)11-4-10-6/h4-5H,3H2,1-2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIFQJUUQBTYHDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=C(C(=O)NC=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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